molecular formula C5H8N2O B6228810 3-methoxyazetidine-1-carbonitrile CAS No. 1849302-67-5

3-methoxyazetidine-1-carbonitrile

Cat. No.: B6228810
CAS No.: 1849302-67-5
M. Wt: 112.13 g/mol
InChI Key: KZIPLWPRKDQSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyazetidine-1-carbonitrile: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, with a methoxy group and a nitrile group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyazetidine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxypropionitrile with an amine source under basic conditions to form the azetidine ring. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyazetidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Methoxyazetidine-1-carbonitrile is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxyazetidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The nitrile group can also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

  • 3-Methoxyazetidine-1-carboxamide
  • 3-Methoxyazetidine-1-carboxylate
  • 3-Methoxyazetidine-1-carboxaldehyde

Comparison: Compared to these similar compounds, 3-methoxyazetidine-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and biological activity. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications .

Properties

CAS No.

1849302-67-5

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-methoxyazetidine-1-carbonitrile

InChI

InChI=1S/C5H8N2O/c1-8-5-2-7(3-5)4-6/h5H,2-3H2,1H3

InChI Key

KZIPLWPRKDQSGA-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C#N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.